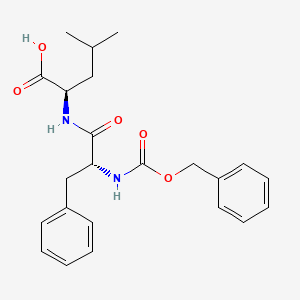![molecular formula C17H33NO3Si B8264755 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is an intricate organic compound known for its unique structural properties and reactivity. This compound is notable for its applications in various fields such as synthetic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate typically involves multiple steps, including:
Protection of functional groups: Utilizing tert-butyl(dimethyl)silyl chloride to protect hydroxy groups.
Formation of pyrrolidine ring: Achieved through cyclization reactions, often using base catalysts.
Addition of methylene group: Introducing the methylidene group via a Wittig reaction.
Final adjustments: Involves purification and isolation of the desired product.
Industrial Production Methods
Industrial production often scales up these synthetic routes using batch reactors with stringent control over temperature, pH, and solvent conditions to optimize yield and purity. This often involves using advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Can undergo oxidation at the methylene group, yielding oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The silyl-protected alcohol group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4, Na2Cr2O7 in acidic medium.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Reagents such as halides (e.g., HCl) in the presence of a base like NaOH.
Major Products
The primary products include various oxidized and reduced derivatives, as well as substituted compounds featuring diverse functional groups tailored for specific applications.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is extensively used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: To study enzyme interactions due to its structural resemblance to certain biological substrates.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the manufacturing of specialty chemicals used in materials science.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with biological molecules. The tert-butyl and silyl groups enhance its hydrophobic interactions, allowing it to penetrate cell membranes effectively. It often targets specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Similar structure but lacks the silyl protection, leading to different reactivity.
Tert-butyl (2S)-2-(methoxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Differing in the protecting group, impacting its chemical stability and reaction pathways.
Tert-butyl (2S)-2-[[trimethylsilyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate: Uses a smaller silyl group, influencing its steric and electronic properties.
Unique Properties
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate stands out due to its enhanced stability and selective reactivity afforded by the tert-butyl(dimethyl)silyl protection. This makes it particularly valuable in synthetic and pharmaceutical chemistry, offering a unique balance of stability and reactivity.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIYVBTSYGOSM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B8264690.png)

![2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8264698.png)

![Diethyl 2-[(4-methoxybenzyl)amino]malonate](/img/structure/B8264711.png)




![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)
![N-[(4-Methoxyphenyl)methyl]-N-methyl-6-nitropyridin-3-amine](/img/structure/B8264774.png)
